Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a complex organic compound notable for its structural features that include a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 276.14 g/mol. This compound belongs to the class of boronic acid derivatives, which are often utilized in organic synthesis and medicinal chemistry due to their unique reactivity and biological properties .
These reactions are facilitated by the presence of the boron atom, which can form stable complexes with various nucleophiles .
The synthesis of methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves:
Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several potential applications:
Research into the interactions of methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate with biological systems is still emerging. Studies may focus on:
Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate shares structural similarities with several other compounds:
Compound Name | CAS Number | Similarity |
---|---|---|
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenyl)acetate | 478375-42-7 | 0.99 |
Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenyl)cyclohexyl)acetate | 701232-69-1 | 0.96 |
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenyl)acetate | 859169-20-3 | 0.96 |
These compounds exhibit similar functional groups and structural motifs but may differ in their biological activities and synthetic pathways. The unique combination of a dioxaborolane structure with an acetate moiety distinguishes methyl 2-phenyldioxyboronate from other derivatives in its class .